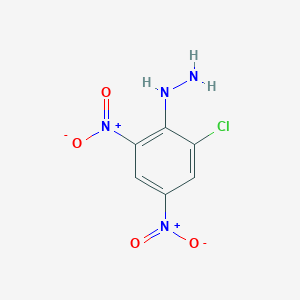

![molecular formula C20H21NO4 B2934114 1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-64-1](/img/structure/B2934114.png)

1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

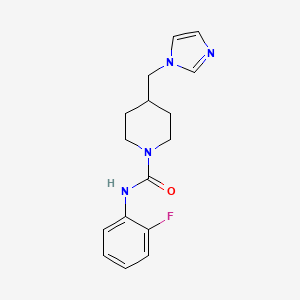

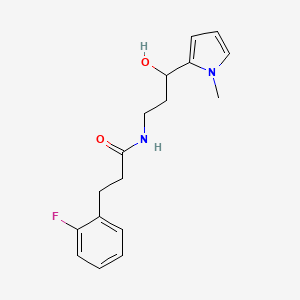

The compound is a complex organic molecule that contains a spirocyclic structure, which is a compound where two rings share a single atom, in this case, the spiro atom is a part of both a dioxane ring and an indolinone ring . The molecule also contains a methoxybenzyl group attached to the spirocyclic structure.

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds can be synthesized through various methods. For instance, 1,3-dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spirocyclic structure. The presence of the dioxane ring, which is a six-membered ring with two oxygen atoms, and the indolinone ring, which is a six-membered ring with a nitrogen atom and a carbonyl group, would contribute to the complexity of the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The methoxy group could undergo demethylation under acidic conditions. The carbonyl group in the indolinone ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties and can be observed without changing the physical state of the matter .Aplicaciones Científicas De Investigación

Material Sciences: Polycarbonates Synthesis

In material sciences, particularly in the synthesis of polycarbonates, compounds like 1,3-dioxan-2-ones serve as critical intermediates . The compound could potentially be involved in the development of new polycarbonate materials, which are known for their strength and transparency. These materials are widely used in the production of eyewear lenses, digital disks, and in the automotive industry.

Natural Product Research: Stereoselective Synthesis

The compound’s structure suggests it could be useful in natural product research, where 1,3-dioxan-2-ones are often key for the stereoselective synthesis of complex molecules . This application is crucial for the development of pharmaceuticals and biologically active compounds derived from natural sources.

Synthetic Methodology: Intramolecular Cyclizations

In synthetic methodology, the compound could be utilized for intramolecular cyclizations to construct cyclic carbonic acid esters . These reactions are important for creating motifs that can serve as lynchpins for further chemical transformations, leading to a variety of synthetic targets.

Chemical Synthesis: Acetalization Reactions

This compound could play a role in chemical synthesis, particularly in acetalization reactions. Acetals are valuable protecting groups in organic synthesis, and the compound’s structure indicates that it could be involved in forming or breaking acetal bonds under certain conditions .

Organocatalysis: Photo-Aerobic Multicatalysis

Lastly, the compound might find application in organocatalysis, specifically in photo-aerobic multicatalysis processes . Such processes are environmentally friendly and efficient, using light and air to catalyze reactions, which could be beneficial in green chemistry initiatives.

Mecanismo De Acción

Target of Action

Molecules with similar structures, such as 1,3-dioxanes, are often used as protective groups in organic synthesis . They can interact with various biological targets depending on their specific functional groups.

Mode of Action

Without specific information, it’s hard to determine the exact mode of action. Compounds containing a 1,3-dioxane ring can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst .

Biochemical Pathways

1,3-dioxanes can be involved in various chemical reactions, including oxidation and reduction .

Result of Action

The presence of the 1,3-dioxane ring could potentially influence its reactivity and interactions with other molecules .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, 1,3-dioxanes are generally stable under a wide range of pH conditions .

Propiedades

IUPAC Name |

1'-[(2-methoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14-7-5-9-16-18(14)21(13-15-8-3-4-10-17(15)23-2)19(22)20(16)24-11-6-12-25-20/h3-5,7-10H,6,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTBGVPFLXZDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4OC)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)

![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)

![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)

![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)